
3-Fluoro-4-isobutoxybenzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is an important organic intermediate used for various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Matériaux Optiques Non Linéaires
3-Fluoro-4-isobutoxybenzaldéhyde: peut avoir des applications potentielles dans le domaine de l'optique non linéaire (NLO). La première hyperpolarisabilité de composés similaires a été prédite à l'aide de calculs de chimie quantique par la théorie de la fonctionnelle de la densité (DFT), indiquant que ces composés pourraient être des outils efficaces pour des applications futures en NLO . Cela suggère que le this compound pourrait être utilisé pour développer des matériaux présentant une non-linéarité optique significative, qui sont essentiels à la création de commutateurs optiques, de modulateurs et d'autres dispositifs photoniques.
Sondes Fluorescentes pour l'Imagerie Biologique
La structure du composé, qui comprend une partie benzaldéhyde, suggère qu'il pourrait être un précurseur pour la synthèse de sondes fluorescentes. Ces sondes peuvent être utilisées en imagerie biologique pour suivre et observer les processus biologiques au niveau moléculaire . Le développement de nouveaux fluorophores à base de benzène unique (SBBFs) a été mis en avant pour leurs applications dans les techniques analytiques, d'imagerie et de détection, qui sont cruciales en biologie et en science des matériaux.
Science des Matériaux
Les propriétés physicochimiques des SBBFs, y compris celles similaires au this compound, présentent un intérêt en science des matériaux. Ces propriétés peuvent influencer le développement de nouveaux matériaux avec des caractéristiques souhaitées pour diverses applications industrielles .
Études de Chimie Quantique
Les propriétés électroniques du composé, telles que les énergies HOMO et LUMO, peuvent être étudiées à l'aide de la chimie quantique. Ces informations sont précieuses pour prédire le comportement du composé dans différents environnements chimiques et pourraient conduire à la découverte de nouvelles applications basées sur sa structure électronique .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-isobutoxybenzaldehyde is not yet fully understood. It is believed that 3-Fluoro-4-isobutoxybenzaldehyde interacts with various proteins and enzymes in the body and affects their function. It is also believed that 3-Fluoro-4-isobutoxybenzaldehyde may act as an inhibitor of certain enzymes and may affect the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-isobutoxybenzaldehyde are still being studied. In animal studies, 3-Fluoro-4-isobutoxybenzaldehyde has been shown to have an anti-inflammatory effect and to reduce the levels of certain inflammatory markers. Additionally, 3-Fluoro-4-isobutoxybenzaldehyde has been shown to have an antioxidant effect and to reduce the levels of certain oxidative stress markers. It has also been shown to have a neuroprotective effect and to reduce the levels of certain neurotoxic markers.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-4-isobutoxybenzaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a stable compound and can be stored for long periods of time without significant degradation. Additionally, 3-Fluoro-4-isobutoxybenzaldehyde is a relatively non-toxic compound and has low acute toxicity.
However, there are some limitations to using 3-Fluoro-4-isobutoxybenzaldehyde in laboratory experiments. It is a relatively volatile compound and can easily evaporate during experiments. Additionally, it is a relatively reactive compound and can react with other compounds in the laboratory.
Orientations Futures
There are several potential future directions for research involving 3-Fluoro-4-isobutoxybenzaldehyde. Further studies are needed to better understand the biochemical and physiological effects of 3-Fluoro-4-isobutoxybenzaldehyde. Additionally, further studies are needed to explore the potential uses of 3-Fluoro-4-isobutoxybenzaldehyde in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further studies are needed to explore the potential uses of 3-Fluoro-4-isobutoxybenzaldehyde in medical imaging applications. Finally, further studies are needed to explore the potential uses of 3-Fluoro-4-isobutoxybenzaldehyde in the synthesis of fluorescent dyes and imaging agents.
Méthodes De Synthèse
3-Fluoro-4-isobutoxybenzaldehyde can be synthesized through several methods. The most common method is the reaction of 3-fluorobenzaldehyde with isobutylmagnesium bromide in the presence of aqueous hydrochloric acid. This reaction produces a mixture of 3-Fluoro-4-isobutoxybenzaldehyde and 4-fluoro-3-isobutoxybenzaldehyde (4-FIB). The mixture can be separated by column chromatography using silica gel as the stationary phase and ethyl acetate as the mobile phase. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with isobutylmagnesium bromide and the reaction of 3-fluorobenzaldehyde with isobutylchloride.
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
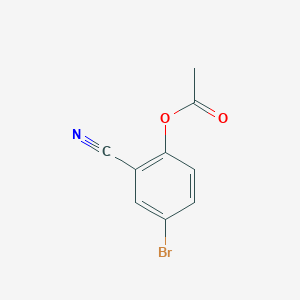
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
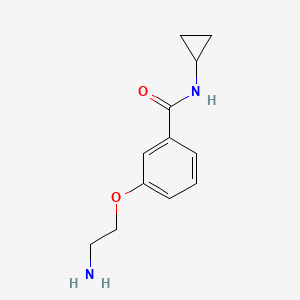
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)
![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
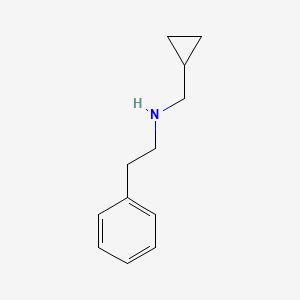
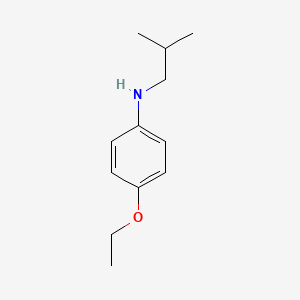
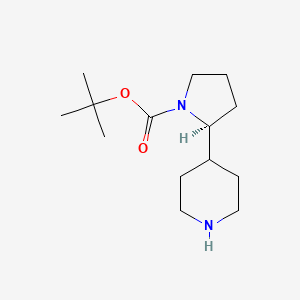
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
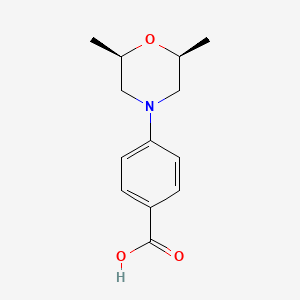
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)

